Fmoc-D-Asp-ODmb, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-aspartic acid 1-(2,4-dimethoxybenzyl) ester, is a derivative of aspartic acid widely utilized in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a dimethoxybenzyl (ODmb) protecting group on the side chain carboxylic acid. These protective groups facilitate selective reactions during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methods, making Fmoc-D-Asp-ODmb an essential building block for constructing peptides and proteins in biochemical research and pharmaceutical applications .
The synthesis of Fmoc-D-Asp-ODmb typically involves several key steps:
The synthetic route typically employs high-purity reagents and stringent conditions to ensure the quality of the final product. The use of solid-phase techniques allows for efficient purification and yield optimization .
Fmoc-D-Asp-ODmb has a complex molecular structure characterized by:
Fmoc-D-Asp-ODmb participates in several important chemical reactions:
Common reagents used include:
The mechanism by which Fmoc-D-Asp-ODmb functions in peptide synthesis involves its role as a protected amino acid building block. During solid-phase synthesis, the Fmoc group prevents unwanted reactions at the amino site while allowing for stepwise addition of other amino acids. After each coupling step, deprotection allows for further elongation of the peptide chain. This controlled process ensures high fidelity in peptide synthesis and minimizes racemization .
Fmoc-D-Asp-ODmb has various scientific uses:
Orthogonal protecting group strategies are fundamental to Fmoc-SPPS, enabling selective deprotection of α-amino groups while leaving side-chain functionalities intact. Fmoc-D-Asp-ODmb exemplifies this principle through its dual-protection architecture: The Fmoc group (9-fluorenylmethoxycarbonyl) shields the α-amino group and is cleaved under basic conditions (e.g., 20% piperidine/DMF), while the ODmb group (2,4-dimethoxybenzyl ester) protects the aspartic acid β-carboxyl group and is removed via mild acids (e.g., 1–5% TFA) without affecting acid-labile groups like t-butyl esters. This orthogonality prevents unintended side reactions during chain elongation, such as lactamization or branching at the aspartyl residue [1] [8].
The ODmb group’s steric and electronic properties confer exceptional stability during repetitive Fmoc deprotection cycles. Unlike traditional benzyl-type protections, its electron-rich dimethoxybenzyl moiety resists premature acidolysis under standard SPPS conditions. This allows selective removal post-assembly during global deprotection—critical for synthesizing peptides with acid-sensitive modifications (e.g., glycans or N-alkyl amino acids) [5] [8].
Table 1: Key Properties of Fmoc-D-Asp-ODmb
Property | Value/Specification |
---|---|
CAS Number | 200335-63-3 |
Molecular Formula | C₂₈H₂₇NO₈ |
Molecular Weight | 505.52 g/mol |
IUPAC Name | (3R)-4-[(2,4-Dimethoxyphenyl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid |
Protection Stability | Fmoc: Base-labile; ODmb: Acid-labile (TFA-sensitive) |
Storage Conditions | -15°C to -20°C |
Aspartic acid protection has evolved significantly to address inherent synthetic challenges. Early Boc-SPPS relied on benzyl esters (OBzl), which were prone to aspartimide formation—a base-catalyzed cyclization generating succinimide derivatives that hydrolyze to α/β-isomeric mixtures. This side reaction proved especially problematic in sequences like Asp-Gly or Asp-Ser, where epimerization rates exceeded 30% [8].
The introduction of t-butyl esters (OtBu) in Fmoc-SPPS reduced aspartimide risk but did not eliminate it, as prolonged piperidine exposure still enabled cyclization. Sterically hindered variants like cyclohexyl (OcHx) and 2-phenylisopropyl (O-2-PhiPr) esters emerged as alternatives but suffered from incomplete deprotection or poor coupling kinetics [8]. The ODmb group, commercialized in the 1990s, addressed these limitations through:
Table 2: Evolution of Aspartic Acid Side-Chain Protecting Groups
Protecting Group | Era of Use | Key Limitations | Advantages of ODmb |
---|---|---|---|
Benzyl (OBzl) | Boc-SPPS | High aspartimide formation; HBr/HF cleavage | Acid-labile with mild TFA |
t-Butyl (OtBu) | Early Fmoc | Moderate aspartimide risk | Steric hindrance prevents cyclization |
Cyclohexyl (OcHx) | Boc/Fmoc | Slow deprotection; poor solubility | Fast cleavage; DMF-compatible |
2-PhiPr | Fmoc | Requires concentrated TFA | Cleavage at ≤5% TFA |
The D-configuration in Fmoc-D-Asp-ODmb is indispensable for designing peptides resistant to enzymatic degradation and for modulating biological activity. Unlike L-aspartic acid, which incorporates naturally into proteins, D-aspartic acid:
Fmoc-D-Asp-ODmb’s chirality (>99% ee) is preserved during SPPS via optimized coupling protocols. Activating agents like Oxyma/DIC minimize racemization at temperatures ≤25°C, while avoiding base additives (e.g., DIEA) prevents epimerization at the α-stereocenter. This fidelity is critical for synthesizing stereochemically complex therapeutics like D-amino acid-containing enkephalin analogs or β-amyloid inhibitors [1] [9].
Table 3: Applications of Fmoc-D-Asp-ODmb in Peptide Design
Application | Role of Fmoc-D-Asp-ODmb | Representative Targets |
---|---|---|
Protease-Resistant Peptides | Introduces D-residues at protease cleavage sites | HIV-1 protease substrates; insulin analogs |
Conformationally Constrained Peptides | Stabilizes β-turns or helices via D-Asp-mediated hydrogen bonding | Antimicrobial peptides; GPCR ligands |
"Difficult Sequence" Synthesis | Prevents aspartimide in Asp-X sequences (X=Gly, Ser, Asp) | Amyloid-β fragments; collagen mimics |
Orthogonal Deprotection | Enables sequential deprotection for on-resin cyclization | Cyclic RGD peptides; conotoxin analogs |
All compound names mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: